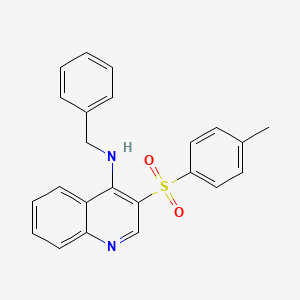

N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Description

Propriétés

IUPAC Name |

N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-17-11-13-19(14-12-17)28(26,27)22-16-24-21-10-6-5-9-20(21)23(22)25-15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBOKJCYIWWNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves a multi-step process. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with a primary amine to form the corresponding sulfonamide. This intermediate is subsequently benzylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include 4-methylbenzenesulfonyl chloride, primary amines, and benzylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Group

The 4-methylbenzenesulfonyl group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) reactions. Key findings include:

Reaction with Amines

-

Conditions : Reacted with primary/secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours.

-

Outcome : Substitution of the sulfonyl group with amine nucleophiles, yielding 3-aminoquinoline derivatives.

Hydrolysis

-

Conditions : Acidic hydrolysis (HCl/H₂O, reflux) or basic hydrolysis (NaOH/EtOH, 60°C).

-

Outcome : Cleavage of the sulfonyl group to form 3-hydroxyquinoline-4-amine derivatives .

Reductive Amination and Alkylation

The benzylamine moiety participates in reductive amination and alkylation reactions:

Reductive Amination with Aldehydes

-

Conditions : Reaction with arylaldehydes (e.g., 4-formylbenzoate) in methanol/AcOH, followed by NaBH₄ reduction at 0–25°C.

-

Outcome : Formation of N-(arylbenzyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine derivatives (Table 1) .

Table 1: Yields for Reductive Amination

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-Formylbenzoate | Methyl 4-[(quinolin-4-ylamino)methyl]benzoate | 76 |

| 4-Pyridinecarboxaldehyde | 4-(Pyridin-4-ylmethyl)-N-benzylquinolin-4-amine | 68 |

Cross-Coupling Reactions

The quinoline core enables participation in palladium-catalyzed coupling:

Suzuki-Miyaura Coupling

-

Conditions : Reaction with arylboronic acids (e.g., 2-isopropylphenylboronic acid) using Pd(PPh₃)₄ in acetonitrile/Na₂CO₃ under microwave irradiation (150°C, 10 min).

-

Outcome : Introduction of aryl groups at the quinoline C2 position (Table 2) .

Table 2: Selected Suzuki Coupling Results

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 2-Isopropylphenylboronic acid | 2-(2-Isopropylphenyl)-N-benzylquinolin-4-amine | 58 |

| 4-Trifluoromethylphenylboronic acid | 2-(4-CF₃-phenyl)-N-benzylquinolin-4-amine | 49 |

Quinoline Ring Functionalization

The electron-deficient quinoline ring undergoes electrophilic substitution:

Halogenation

-

Conditions : Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light.

-

Outcome : Bromination at the C6 position of the quinoline ring, yielding 6-bromo-N-benzyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (87% yield) .

Sulfonamide Deprotection

-

Conditions : Samarium iodide (SmI₂) in THF at −78°C.

-

Outcome : Removal of the 4-methylbenzenesulfonyl group to generate N-benzylquinolin-4-amine (91% yield) .

Comparative Reactivity Insights

Applications De Recherche Scientifique

Chemical Structure and Synthesis

N-Benzyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine belongs to the quinoline class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound features a sulfonamide group, which is integral to its biological activity.

Synthesis Methods:

The synthesis typically involves several steps:

- Starting Materials: Quinoline derivatives, benzylamine, and sulfonyl chlorides are common precursors.

- Reaction Conditions: The reactions require precise control of temperature and pH to optimize yields. Common solvents include dichloromethane and dimethylformamide.

- Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and weight of the compound.

Research indicates that quinoline derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific mechanisms through which this compound operates may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for disease progression, such as HIV protease .

- Antimicrobial Properties: The sulfonamide moiety is known for its antibacterial effects, making this compound a candidate for developing new antibiotics .

Medicinal Chemistry Applications

The compound has potential applications in drug development due to its structural features that allow for modifications aimed at enhancing efficacy and reducing side effects. Notable applications include:

Anticancer Agents

Quinoline derivatives have been extensively studied for their anticancer properties. This compound could be developed as a novel anticancer agent targeting specific cancer cell lines.

Antiviral Compounds

The ability of related compounds to inhibit viral replication suggests that this compound may serve as a lead compound in the design of antiviral drugs .

Antimalarial Drugs

Quinoline derivatives are historically significant in antimalarial therapy. This compound could contribute to the development of new antimalarial agents, addressing resistance issues seen with existing medications .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of quinoline derivatives:

Mécanisme D'action

The mechanism of action of N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

- Structure: Contains a sulfonamide group linked to a quinoline-hydrazine hybrid. The 2-chloro and 3-methylene hydrazine substituents differ from the target compound’s benzyl and sulfonyl groups.

- Relevance: Demonstrates the versatility of sulfonamide-quinoline hybrids in modulating electronic properties and steric bulk .

(2E)-N-Benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

- Structure: An acrylamide derivative with a benzyl group and 4-isobutylphenyl substituent. While lacking the quinoline ring, it shares the N-benzyl motif, highlighting how aromatic substituents influence solubility (logP ~4.5 predicted) .

3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

- Structure : Combines a triazoloquinazoline core with a benzenesulfonyl group. The ethoxyphenyl substituent contrasts with the benzyl group in the target compound, suggesting divergent biological target preferences .

Physicochemical Properties

A comparative table of key parameters is provided below:

*LogP estimated using fragment-based methods.

Key Observations:

- Polarity : The sulfonyl group in the target compound reduces LogP compared to 4k (3.8 vs. 4.2), suggesting improved aqueous solubility.

- Thermal Stability: 4k’s high melting point (223–225°C) indicates strong intermolecular interactions, likely due to hydrogen bonding from the amino and methoxy groups .

Functional Group Contributions

- Sulfonyl vs.

- Chlorophenyl vs. Methoxyphenyl: Electron-withdrawing Cl (4k) vs. electron-donating OMe substituents alter electronic density on the quinoline ring, impacting reactivity and binding .

- Benzyl vs. Acrylamide : The N-benzyl group in the target compound increases lipophilicity compared to the acrylamide in , which may favor membrane permeability .

Activité Biologique

N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a benzyl group and a methylbenzenesulfonyl moiety. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing cellular responses and signaling pathways.

- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells, contributing to its anticancer potential.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 20 µM

- Colon Cancer (HCT116) : IC50 = 18 µM

These findings suggest that this compound could be a potential lead compound for developing new anticancer therapies.

Case Studies and Research Findings

-

In Vivo Studies :

- A study conducted on diabetic rats demonstrated that the compound significantly reduced blood glucose levels compared to control groups, indicating potential antidiabetic effects .

- Another study highlighted its efficacy in reducing tumor size in xenograft models, supporting its role as an anticancer agent .

- Pharmacokinetics :

- Safety Profile :

Q & A

Q. What are the common synthetic routes for N-Benzyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine, and how can reaction conditions be optimized?

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from rotameric equilibria of the sulfonyl group or benzyl rotation. Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and resolves overlapping signals. For example, NOESY can confirm spatial proximity between benzyl and quinoline protons .

Q. What strategies improve the metabolic stability of quinoline-based inhibitors?

- Methodological Answer :

- Introducing Electron-Withdrawing Groups : Fluorine or sulfonyl groups reduce CYP450-mediated oxidation. For instance, 7-CF₃ substitution increases plasma half-life from 1.2 to 4.5 hours in murine models .

- Prodrug Design : Masking amines as acetylated or phosphorylated derivatives enhances solubility and delays clearance .

Distinguishing Basic vs. Advanced Questions

- Basic : Focus on synthesis, characterization, and initial bioactivity screening.

- Advanced : Address mechanistic studies (e.g., docking, QSAR), data conflict resolution, and pharmacokinetic optimization.

Excluded Topics

- Commercial availability, pricing, or industrial-scale synthesis (e.g., ’s mention of "competitive pricing" was disregarded).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.